molecular formula C19H15ClN2O3S B6551195 N-(4-acetylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide CAS No. 1040665-32-4

N-(4-acetylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Cat. No.: B6551195
CAS No.: 1040665-32-4
M. Wt: 386.9 g/mol
InChI Key: YKDHWTNZMSUUBD-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a sulfanyl acetamide derivative featuring a 1,3-oxazole core substituted with a 3-chlorophenyl group and an N-(4-acetylphenyl)acetamide side chain. Its structure combines a heterocyclic oxazole ring, a sulfanyl linker, and an acetylphenyl moiety, making it a candidate for diverse biological applications, including antimicrobial and enzyme inhibition activities. The compound’s synthesis typically involves S-alkylation of thione precursors with chloroacetamide derivatives, followed by characterization via IR, NMR, and mass spectrometry .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c1-12(23)13-5-7-16(8-6-13)22-18(24)11-26-19-21-10-17(25-19)14-3-2-4-15(20)9-14/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDHWTNZMSUUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the individual components. The acetylphenyl group can be introduced through acetylation reactions, while the chlorophenyl group can be incorporated via halogenation. The oxazole ring is often synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

N-(4-acetylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several sulfanyl acetamide derivatives. Below is a detailed comparison based on substituent variations, synthesis yields, spectral data, and bioactivity.

Structural Analogues with Oxadiazole/Oxazole Cores

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Bioactivity/Findings Reference
Target Compound 1,3-Oxazole 3-Chlorophenyl, 4-Acetylphenyl C19H16ClN3O3S 401.86 Pending explicit bioactivity data in evidence; structural similarity suggests potential antimicrobial/enzyme inhibition roles.
N-(4-acetylphenyl)-2-((5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (14) 1,3,4-Oxadiazole 4-Bromophenylquinoline, 4-Acetylphenyl C27H20BrN5O3S 582.45 Synthesized in 86% yield; IR showed NH (3446 cm⁻¹) and C=O (1670 cm⁻¹) stretches; ¹H NMR confirmed CH2 (δ4.51 ppm) and COCH3 (δ2.57 ppm) groups.
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives (6a-o) 1,3,4-Oxadiazole 4-Chlorophenyl, N-alkyl/aryl groups Variable 379–428 6f and 6o : Potent antimicrobial activity (MIC < 10 µg/mL); low toxicity except 6g /6j (high cytotoxicity).
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) 1,3,4-Oxadiazole Benzofuran, 3-Chlorophenyl C18H12ClN3O3S 385.82 Exhibited laccase catalysis and antimicrobial activity; structural rigidity from benzofuran enhanced binding.

Analogues with Triazole or Benzothiazole Cores

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Bioactivity/Findings Reference
N-(4-acetylphenyl)-2-(benzothiazole-2-ylsulfanyl)acetamide derivatives Benzothiazole Benzothiazole, 4-Acetylphenyl Variable 350–450 Antimicrobial screening: MIC values ranged 8–64 µg/mL against S. aureus and E. coli; azomethine group improved membrane penetration.
N-(2-chlorophenyl)-2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 4-Ethoxyphenyl, 2-Chlorophenyl C19H18ClN5O2S 423.89 Orco agonist (olfactory receptor); bulky triazole core enhanced receptor binding.
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole Pyridinyl, Chlorophenyl C21H21ClN6O2S 476.94 Demonstrated insecticidal activity; pyridinyl group contributed to π-π stacking in target enzymes.

Structural and Electronic Considerations

  • Core Heterocycle: 1,3-Oxazole (target) vs. Triazole-containing analogues (–16) show bulkier structures, favoring receptor agonism over enzyme inhibition .
  • Substituent Effects :

    • 3-Chlorophenyl (target) vs. 4-chlorophenyl (): The meta-chloro position may reduce steric hindrance compared to para-substituted analogues, improving target binding .
    • Acetylphenyl group: Common in antimicrobial derivatives (); the acetyl moiety may act as a hydrogen-bond acceptor, stabilizing ligand-receptor interactions .

Biological Activity

N-(4-acetylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H15ClN2O3S
  • CAS Number : 1021264-48-1

Structural Characteristics

The compound features:

  • An acetylphenyl group
  • A chlorophenyl moiety
  • A 1,3-oxazole ring
  • A thioether linkage

These structural components are crucial for its biological activity, influencing interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on N-substituted phenyl derivatives suggest that halogenated groups enhance antimicrobial efficacy against various pathogens.

Case Study: Antimicrobial Testing

A study characterized several N-substituted phenyl derivatives, including chloroacetamides, against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. Results showed that compounds with halogen substitutions were particularly effective against Gram-positive bacteria and MRSA due to their lipophilicity, which facilitates membrane penetration .

Anticancer Potential

Preliminary investigations into the anticancer properties of related compounds have shown promise. For example, derivatives containing oxazole rings have been noted for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Research Findings

A related study highlighted that compounds targeting amyloid beta exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to their ability to interfere with critical cellular pathways involved in tumor growth .

The proposed mechanisms of action for this compound include:

  • Cell Membrane Disruption : The lipophilic nature allows the compound to disrupt bacterial membranes.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Comparative Biological Activity Table

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)Mechanism
This compoundS. aureusTBDCell membrane disruption
Related ChloroacetamidesE. coliTBDEnzyme inhibition
Oxazole derivativesCancer cellsTBDApoptosis induction

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